4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the desired product. The reaction conditions are carefully controlled to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Scientific Research Applications
4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Pyridazine: A related compound with a similar pyridazine ring structure.
Pyridazinone: Another derivative of pyridazine with a keto functionality at the 3-position.
Emorfazone: A pyridazinone derivative known for its anti-inflammatory properties
Uniqueness: 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H6ClN3O |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6ClN3O/c1-9-5(10)4(7)3(6)2-8-9/h2H,7H2,1H3 |
InChI Key |
MIUZAYWFJNXFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Cl)N |
Origin of Product |
United States |
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